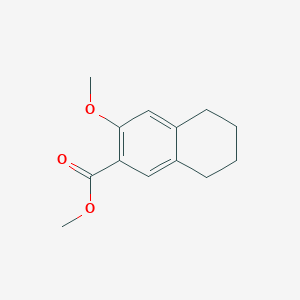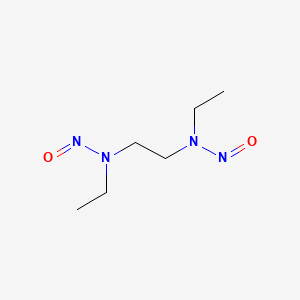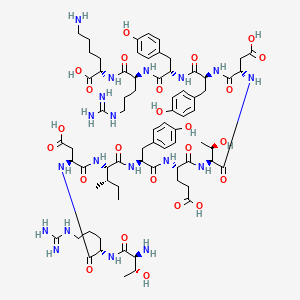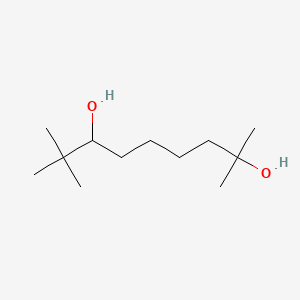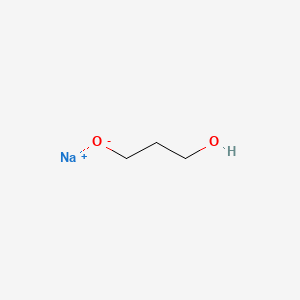
Propane-1,3-diol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-diol, sodium salt is an organic compound with the molecular formula C₃H₇NaO₂. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a sodium ion. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propane-1,3-diol, sodium salt typically involves the reaction of propane-1,3-diol with a sodium-containing reagent. One common method is the reaction of propane-1,3-diol with sodium hydroxide, resulting in the formation of this compound and water. The reaction is usually carried out under controlled conditions to ensure complete conversion and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using sodium methoxide or sodium hydroxide as the sodium source. The reaction is typically conducted in a solvent such as methanol, and the product is isolated by evaporative cooling and filtration .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form propane-1,3-diol.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Propane-1,3-diol can be converted to 3-hydroxypropionic acid.
Reduction: The reduction process yields propane-1,3-diol.
Substitution: Various substituted propane-1,3-diols can be formed depending on the reagents used .
Scientific Research Applications
Propane-1,3-diol, sodium salt has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of polytrimethylene terephthalate (PTT), a type of polyester used in textiles and plastics .
Mechanism of Action
The mechanism of action of propane-1,3-diol, sodium salt involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the sodium ion facilitates the attack on electrophilic centers. In biological systems, it can participate in metabolic pathways involving the conversion of diols to other functional groups .
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diol: The parent compound without the sodium ion.
1,2-Propanediol: A similar diol with hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Uniqueness
Propane-1,3-diol, sodium salt is unique due to the presence of the sodium ion, which imparts different chemical reactivity and solubility properties compared to its parent compound and other similar diols. This makes it particularly useful in specific industrial and research applications .
Properties
CAS No. |
59571-05-0 |
|---|---|
Molecular Formula |
C3H7NaO2 |
Molecular Weight |
98.08 g/mol |
IUPAC Name |
sodium;3-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1 |
InChI Key |
XERFBGWORQPLCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


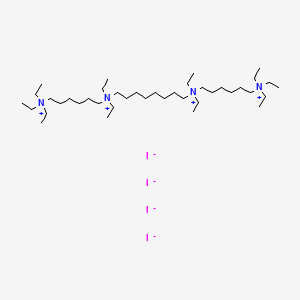
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
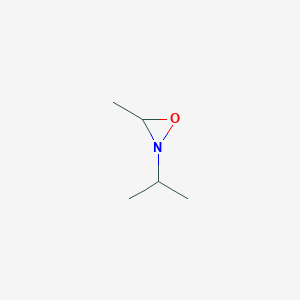
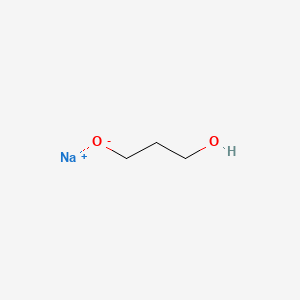
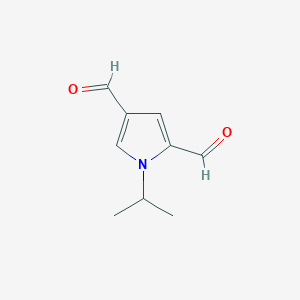
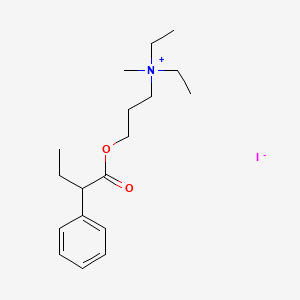
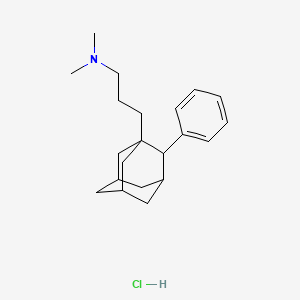
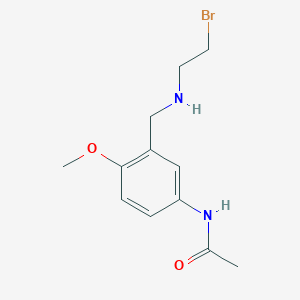
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)

